molecular formula C21H21BO3 B1580861 Tri-o-tolyl Borate CAS No. 2665-12-5

Tri-o-tolyl Borate

Cat. No. B1580861
CAS RN: 2665-12-5
M. Wt: 332.2 g/mol
InChI Key: RTMBXAOPKJNOGZ-UHFFFAOYSA-N
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Description

Tri-o-tolyl Borate is a chemical compound with the molecular formula C21H21BO3 and a molecular weight of 332.21 . It is also known by other names such as Boric Acid Tri-o-cresyl Ester and Boric Acid Tri-o-tolyl Ester . It appears as a colorless to light yellow to light orange clear liquid .


Physical And Chemical Properties Analysis

Tri-o-tolyl Borate is a liquid at 20 degrees Celsius . It has a boiling point of 386 °C and a flash point of 174 °C . The specific gravity at 20/20 is 1.09 and the refractive index is 1.56 . It should be stored under inert gas and is sensitive to moisture .

Scientific Research Applications

Enhancing Battery Performance

Tri-o-tolyl Borate derivatives, particularly Tris(trimethylsilyl)borate (TMSB), have been found to significantly improve the performance of lithium-ion batteries. TMSB serves as an effective electrolyte additive, enhancing the interfacial stability of high-voltage lithium-rich oxide cathodes. This results in improved cyclic performance and capacity retention, attributed to a protective film generated by TMSB which prevents decomposition of the electrolyte and improves the battery's overall stability (Li et al., 2015). Similarly, another study demonstrated that TMSB can suppress self-discharge in LiNi1/3Co1/3Mn1/3O2 batteries, attributing this to the formation of a solid electrolyte interphase film on the electrode surfaces (Liao et al., 2016).

Catalytic Applications and Ligand Stabilization

Various derivatives of tris(pyrazolyl)borate, a related compound, have been widely used in catalysis and coordination chemistry. These compounds stabilize monomeric species of elements like indium and silver, primarily due to the electronic effects of the ligand. Their unique structural and electronic properties make them suitable for stabilizing rare or reactive metal complexes (Dias & Jin, 1996), (Dias & Fianchini, 2007). These ligands exhibit diverse coordination modes and are used in the synthesis of thermally stable adducts with significant industrial applications.

Antimicrobial Properties

Highly fluorinated silver(I) tris(pyrazolyl)borates have shown promising antimicrobial properties. These complexes exhibit greater efficacy against bacteria like Staphylococcus aureus compared to traditional silver compounds, suggesting potential applications in medical and antimicrobial fields (Dias et al., 2006).

Molecular Rearrangements in Organic Chemistry

The study of tetraarylborate salts, including derivatives of tri-o-tolyl borate, has provided insights into the mechanisms of 1,2-aryl migrations during oxidative couplings. These studies contribute to a deeper understanding of electron-transfer and electrophilic pathways in organic synthesis (Eisch & Wilcsek, 1974).

DNA Fragment Separation

Borate compounds, including derivatives of tri-o-tolyl borate, have applications in biochemistry, particularly in capillary electrophoresis for separating DNA fragments. The presence of borate forms complexes with organic molecules in the buffer, enhancing the separation and analysis of DNA fragments (Cheng & Mitchelson, 1994).

Safety And Hazards

Tri-o-tolyl Borate is harmful if swallowed . It is recommended to avoid eating, drinking, or smoking when using this product . After handling, skin should be washed thoroughly . If swallowed, one should call a poison center or doctor if they feel unwell and rinse their mouth .

properties

IUPAC Name

tris(2-methylphenyl) borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H21BO3/c1-16-10-4-7-13-19(16)23-22(24-20-14-8-5-11-17(20)2)25-21-15-9-6-12-18(21)3/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMBXAOPKJNOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OC1=CC=CC=C1C)(OC2=CC=CC=C2C)OC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10949113
Record name Tris(2-methylphenyl) borate
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Molecular Weight

332.2 g/mol
Source PubChem
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Product Name

Tri-o-tolyl Borate

CAS RN

2665-12-5, 26248-41-9
Record name Tris(2-methylphenyl) borate
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Record name Tri-o-tolyl borate
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Record name Boric acid (H3BO3), tris(methylphenyl) ester
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Record name Tri-o-cresyl borate
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Record name Tris(2-methylphenyl) borate
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Record name Tritolyl orthoborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Colclough, W Gerrard, MF Lappert - Journal of the Chemical Society …, 1956 - pubs.rsc.org
A number of triaryl borates have been prepared by interaction of boron trichloride and the phenol or naphthol, and steric and polar factors concerning their amine addition compounds …
Number of citations: 10 pubs.rsc.org
X Zhao, Z Zhang, J Xu, N Wang… - The Journal of Organic …, 2023 - ACS Publications
… When the phenyl ring with the substrate group on different positions, tri-o-tolyl borate, tri-m-tolyl borate, and tri-p-tolyl borate were explored, all the desired products were obtained …
Number of citations: 4 pubs.acs.org
JM Noro - 2015 - search.proquest.com
This thesis is divided into two parts. At first, two starting synthon compounds were obtained: the benzylidene acetal D-erythrose aldehyde and the unsaturated lactone derived from this …
Number of citations: 2 search.proquest.com

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